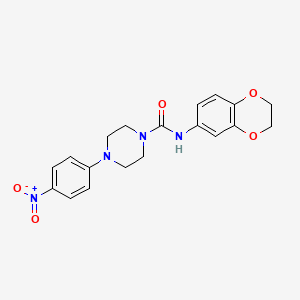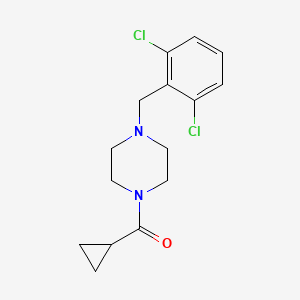![molecular formula C10H12N6O3 B4682663 1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4682663.png)
1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide
Overview
Description
1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide, also known as MPN, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinases, which play a crucial role in the regulation of cellular processes such as cell growth, differentiation, and apoptosis.
Mechanism of Action
1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide acts as a competitive inhibitor of protein kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups from ATP to the substrate protein, thereby inhibiting kinase activity. This compound has been shown to be a potent and selective inhibitor of JAK2, JAK3, and Tyk2, which are involved in the regulation of immune system function.
Biochemical and Physiological Effects:
The inhibition of JAK2, JAK3, and Tyk2 by this compound has been shown to have several biochemical and physiological effects. Inhibition of JAK2 and JAK3 leads to the suppression of the JAK-STAT signaling pathway, which is involved in the regulation of immune system function. This suppression leads to a decrease in the production of cytokines, chemokines, and other immune system mediators. Inhibition of Tyk2 has been shown to have a similar effect on the immune system. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using 1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide in lab experiments include its potency and selectivity for protein kinases, its ability to inhibit multiple kinases simultaneously, and its well-established synthesis method. The limitations of using this compound include its relatively low solubility in water, which can make it difficult to use in certain assays, and its potential toxicity to cells at high concentrations.
Future Directions
There are several future directions for the use of 1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide in scientific research. One potential direction is the investigation of its role in the regulation of other cellular processes beyond immune system function. Another potential direction is the development of more potent and selective inhibitors of protein kinases based on the structure of this compound. Additionally, the use of this compound in combination with other inhibitors or therapies may lead to more effective treatments for diseases such as cancer and autoimmune disorders.
In conclusion, this compound, or this compound, is a potent and selective inhibitor of protein kinases that has been widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The use of this compound in scientific research has the potential to lead to new insights into the regulation of cellular processes and the development of more effective treatments for diseases.
Scientific Research Applications
1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide has been extensively used in scientific research as a tool to investigate the role of protein kinases in various cellular processes. It has been shown to inhibit the activity of several protein kinases, including JAK2, JAK3, and Tyk2, which are involved in the regulation of immune system function. This compound has also been used to study the role of protein kinases in cancer, inflammation, and autoimmune diseases.
properties
IUPAC Name |
1-methyl-N-[(1-methylpyrazol-3-yl)methyl]-4-nitropyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O3/c1-14-4-3-7(12-14)5-11-10(17)9-8(16(18)19)6-15(2)13-9/h3-4,6H,5H2,1-2H3,(H,11,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUFVTBDTQHKDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CNC(=O)C2=NN(C=C2[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-(4-bromo-3-methylphenyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4682587.png)
![2-(2,5-dimethoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4682592.png)
![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide](/img/structure/B4682597.png)
![2-(3-{[5-(methoxycarbonyl)-2-furyl]methoxy}phenyl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4682610.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-fluorobenzenesulfonamide](/img/structure/B4682624.png)


![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(3,4-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4682657.png)

![4-(benzylthio)-2-ethyl-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B4682669.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4682676.png)
![N-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide](/img/structure/B4682679.png)
![5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine)](/img/structure/B4682682.png)
![7-chloro-2-(4-ethylphenyl)-8-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B4682686.png)